molecular formula C14H15F2N3S B1143073 NEPICASTAT CAS No. 170151-25-4

NEPICASTAT

Cat. No.: B1143073
CAS No.: 170151-25-4
M. Wt: 295.35 g/mol
InChI Key: YZZVIKDAOTXDEB-UHFFFAOYSA-N
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Description

Nepicastat, also known by its chemical name 5-(Aminomethyl)-1-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1,3-dihydro-2H-imidazole-2-thione, is a potent and selective inhibitor of dopamine beta-hydroxylase (DBH). This enzyme catalyzes the conversion of dopamine to norepinephrine, a critical neurotransmitter in the sympathetic nervous system. This compound has been investigated for its potential therapeutic applications in treating conditions such as congestive heart failure, post-traumatic stress disorder (PTSD), and cocaine dependence .

Preparation Methods

The synthesis of Nepicastat involves several steps, starting with the preparation of the key intermediate, 5,7-difluoro-1,2,3,4-tetrahydronaphthalene. This intermediate is then subjected to a series of reactions, including amination and cyclization, to form the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and reagents like sodium hydride and ammonium chloride. Industrial production methods may involve optimization of these steps to ensure high yield and purity .

Chemical Reactions Analysis

Nepicastat undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the fluorine atoms, to form various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

Mechanism of Action

Nepicastat exerts its effects by inhibiting dopamine beta-hydroxylase, thereby reducing the conversion of dopamine to norepinephrine. This reduction in norepinephrine levels leads to decreased sympathetic nervous system activity. The molecular targets of this compound include the DBH enzyme, and its inhibition results in altered neurotransmitter levels, which can modulate various physiological responses. The pathways involved include the catecholamine biosynthesis pathway, where this compound disrupts the production of norepinephrine .

Comparison with Similar Compounds

Nepicastat is unique among DBH inhibitors due to its high selectivity and potency. Similar compounds include:

This compound’s unique properties and potential therapeutic applications make it a compound of significant interest in scientific research and medicine. Its ability to modulate the sympathetic nervous system through DBH inhibition opens up possibilities for treating various conditions associated with elevated norepinephrine levels.

Properties

IUPAC Name

4-(aminomethyl)-3-(5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3S/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20/h3,5,7,10H,1-2,4,6,17H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZVIKDAOTXDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301113900
Record name 5-(Aminomethyl)-1-(5,7-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301113900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170151-25-4
Record name 5-(Aminomethyl)-1-(5,7-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-imidazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170151-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Aminomethyl)-1-(5,7-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301113900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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